Mhptca
Overview
Description
5-Methylpyrazine-2-carboxylate is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural properties, which include a pyrazine ring substituted with a carboxylate group at the second position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine with carbon dioxide under high pressure and temperature conditions. Another method includes the hydrothermal synthesis, where 5-methylpyrazine-2-carboxylate is formed by reacting 5-methylpyrazine with a suitable carboxylating agent in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of 5-methylpyrazine-2-carboxylate often involves large-scale hydrothermal synthesis. This method is preferred due to its efficiency and ability to produce high yields of the compound. The reaction typically takes place in a high-pressure reactor, where 5-methylpyrazine and a carboxylating agent are combined under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylate derivatives.
Reduction: 5-Methylpyrazine-2-carboxylic alcohol or aldehyde.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-Methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, leading to unique catalytic or luminescent properties . In biological systems, the compound may interact with cellular targets, affecting various biochemical pathways and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Pyrazine-2-carboxylate: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.
4,4’-Bipyridine: Another nitrogen-containing heterocycle used in coordination chemistry but with a different structural framework.
Polycarboxylate Ligands: Similar in their ability to form metal complexes but differ in their structural and electronic properties.
Uniqueness: 5-Methylpyrazine-2-carboxylate is unique due to the presence of both a carboxylate and a methyl group, which influence its coordination behavior and reactivity. The methyl group can affect the spatial orientation and electronic properties of the compound, leading to distinct structural and functional characteristics compared to other similar compounds .
Properties
IUPAC Name |
methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLRZHQETSSJIM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115921-07-8 | |
Record name | Methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115921078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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